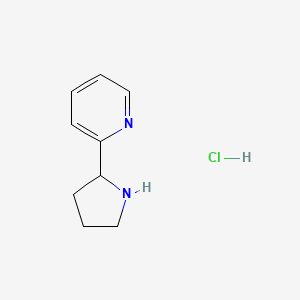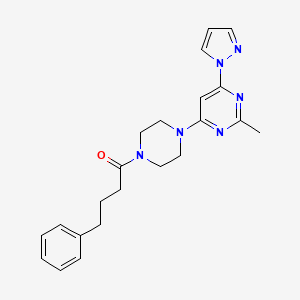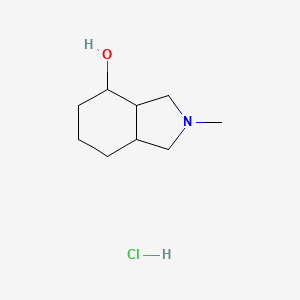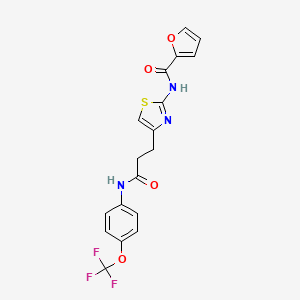
キノキサリン-2-イル(3-(5-(トリフルオロメチル)-1,3,4-オキサジアゾール-2-イル)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxalin-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a quinoxaline core linked to a piperidine ring through a methanone bridge, with an additional trifluoromethyl-substituted oxadiazole moiety
科学的研究の応用
抗がん剤および抗増殖活性
抗菌活性
抗けいれん活性
抗結核活性
抗マラリア活性
抗リーシュマニア活性
抗HIV活性
抗炎症活性
これらの多機能性は、キノキサリン誘導体の汎用性を強調しています。研究者らは、創薬および治療的用途における可能性をさらに探求しています。 特定の分野の詳細情報が必要な場合は、お気軽にお問い合わせください! 😊
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinoxalin-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions:
-
Formation of the Quinoxaline Core:
Starting Materials: o-phenylenediamine and 1,2-dicarbonyl compounds.
Reaction Conditions: The condensation reaction is carried out under reflux in ethanol or acetic acid, yielding the quinoxaline ring.
-
Synthesis of the Oxadiazole Ring:
Starting Materials: Hydrazides and carboxylic acids or their derivatives.
Reaction Conditions: Cyclization is achieved using dehydrating agents like phosphorus oxychloride or sulfuric acid.
-
Formation of the Piperidine Ring:
Starting Materials: Piperidine derivatives.
Reaction Conditions: Piperidine is typically introduced through nucleophilic substitution reactions.
-
Coupling Reactions:
Linking the Fragments: The quinoxaline, oxadiazole, and piperidine fragments are coupled using appropriate linkers and coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods: Industrial synthesis may involve optimization of the above steps to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up production efficiently.
Types of Reactions:
Oxidation: The quinoxaline core can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoxaline ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The trifluoromethyl group on the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted oxadiazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in the development of drugs targeting specific cancer pathways.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Quinoxaline Derivatives: Such as quinoxaline-2-carboxamides, which are known for their antimicrobial properties.
Oxadiazole Derivatives: Compounds like 2,5-disubstituted-1,3,4-oxadiazoles, which exhibit a range of biological activities.
This compound’s diverse structural features and reactivity make it a valuable subject for ongoing scientific investigation and application development.
特性
IUPAC Name |
quinoxalin-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)16-24-23-14(27-16)10-4-3-7-25(9-10)15(26)13-8-21-11-5-1-2-6-12(11)22-13/h1-2,5-6,8,10H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXKZDPANHQQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)C4=NN=C(O4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2593166.png)



![Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593171.png)

![N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide](/img/structure/B2593175.png)
![N-(3-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2593177.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2593179.png)
![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593180.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2593181.png)
![ethyl 4-[(4-methylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2593182.png)


